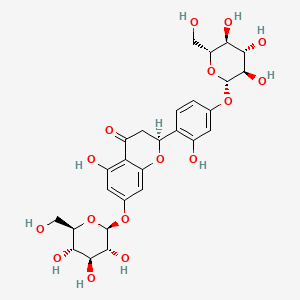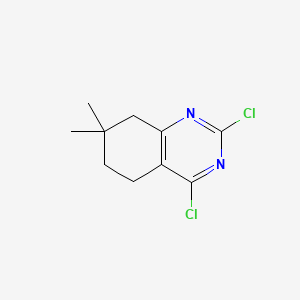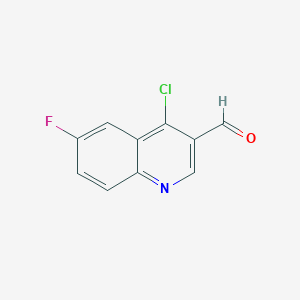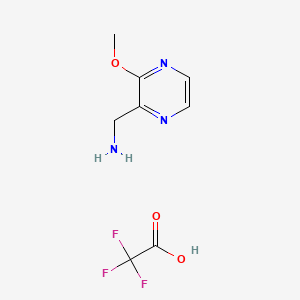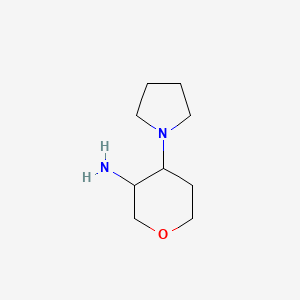
4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused with a pyrrolidine ring and an amine group. Its molecular formula is C8H16N2O, and it is known for its versatility in synthetic chemistry and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of trans-4-(1-pyrrolidinyl)tetrahydro-3,4-furanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to yield different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Mechanism of Action
The mechanism of action of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4-(1-pyrrolidinyl)-3-furanol: Similar structure but with a furan ring instead of a pyran ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is unique due to its combination of a tetrahydropyran ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-pyrrolidin-1-yloxan-3-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-7-12-6-3-9(8)11-4-1-2-5-11/h8-9H,1-7,10H2 |
InChI Key |
HWKKXSCZWILNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCOCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




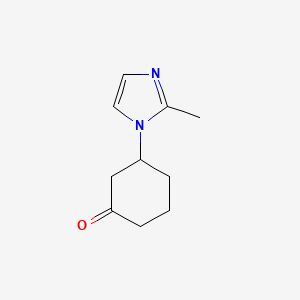
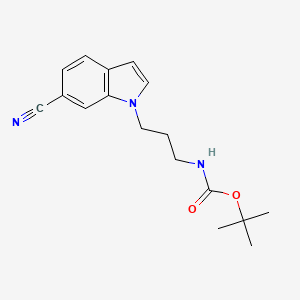

![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
